Lactosylurea C-13
Overview
Description
Lactosylurea C-13 is a compound with the molecular formula C13H24N2O11. It is a derivative of lactose, where the lactose molecule is bonded to a urea molecule that is labeled with the non-radioactive isotope carbon-13. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactosylurea C-13 can be synthesized by heating lactose and urea together at temperatures ranging from 70 to 110°C with minimal water. During the reaction, water is eliminated to form the desired product . The reaction can be carried out in a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The crude reaction product is then purified using various techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lactosylurea C-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Lactosylurea C-13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the pathways of lactose metabolism in organisms.
Industry: It is used in the production of various pharmaceuticals and as a research tool in the development of new drugs.
Mechanism of Action
The mechanism of action of lactosylurea C-13 involves its interaction with specific enzymes and molecular targets. For example, in the Urea Breath Test, the compound is cleaved by the enzyme urease produced by Helicobacter pylori, resulting in the formation of carbon dioxide and ammonia . The carbon dioxide is then absorbed into the blood and exhaled in the breath, where it can be measured to confirm the presence of the bacteria.
Comparison with Similar Compounds
Lactosylurea C-13 can be compared with other similar compounds, such as:
Urea C-13: Used in similar diagnostic tests but without the lactose moiety.
Lactosylurea: The non-labeled version of this compound, used in various biochemical studies.
Lactose (13C)ureide: Another derivative of lactose labeled with carbon-13, used in metabolic studies.
This compound is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
IUPAC Name |
[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i13+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLAYNPAKYQJH-VZMPMAQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N[13C](=O)N)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210408-00-7 | |
Record name | Lactosylurea C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210408007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTOSYLUREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HBY9BGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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